Trimebutine

Description

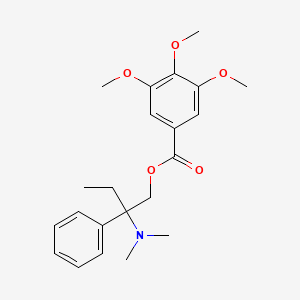

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023707 | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58997-89-0, 39133-31-8, 58997-90-3 | |

| Record name | (+)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimebutine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Advanced Pharmacological Mechanisms of Trimebutine

Modulation of Ion Channels by Trimebutine (B1183)

This compound has been shown to modulate the activity of several types of ion channels, which underlies its ability to influence smooth muscle contractility and neuronal signaling in the gastrointestinal tract. drugbank.comnih.gov

Interactions with Voltage-Gated L-Type Calcium Channels and Associated Mechanisms

This compound inhibits the influx of extracellular Ca²⁺ into smooth muscle cells by blocking voltage-dependent L-type calcium channels. drugbank.comwikipedia.orgresearchgate.netjnmjournal.orgnih.gov This inhibition is more pronounced at higher concentrations (100-300 µM) and is thought to contribute to a reduced amplitude of spontaneous contractions and action potentials. drugbank.com Research suggests that this compound may bind to the inactivated state of calcium channels with high affinity. drugbank.comnih.gov Reduced calcium influx leads to attenuated membrane depolarization, which can decrease colon peristalsis. drugbank.com This mechanism is particularly relevant to its ability to slow peristalsis, aiding in the management of conditions like diarrhea-predominant irritable bowel syndrome (IBS). wikipedia.org

Influence on Calcium-Dependent Potassium Channels and Inward Rectifier Potassium Channels

This compound affects potassium currents in gastrointestinal smooth muscle cells. It inhibits outward K⁺ currents that occur in response to membrane depolarization, which is thought to be mediated through the inhibition of delayed rectifier K⁺ channels and calcium-dependent K⁺ channels. drugbank.comresearchgate.net This inhibition of outward potassium currents can lead to induced muscle contractions. drugbank.com Specifically, this compound inhibits large-conductance calcium-activated potassium channels (BKCa channels) in a dose-dependent manner. nih.gov This reduction in BKCa currents can contribute to membrane depolarization. nih.gov While some studies indicate inhibition of inward rectifier potassium channels contributing to an antispasmodic effect, others found no significant effects on inward rectifier K⁺ current (IK1) at certain concentrations in ventricular myocytes. wikipedia.orgnih.gov

Activation of T-Type Calcium Channels

At lower concentrations (1-10 µM), this compound has been shown to activate T-type Ca²⁺ channels. drugbank.comjnmjournal.orgscribd.com This activation is associated with depolarization of the resting membrane potential without affecting the amplitude of contractions. drugbank.com Activation of T-type Ca²⁺ channels is thought to contribute to increased gastric emptying and enhanced intestinal and colonic contractility. drugbank.comjnmjournal.orgscribd.com

Effects on Sodium Channels and Glutamate (B1630785) Release Pathways

This compound and its metabolites, such as nor-trimebutine, have demonstrated inhibitory effects on sodium channels. google.comgoogle.com This blockade of sodium channels is believed to be responsible for inhibiting glutamate release, particularly from rat spinal cord slices, suggesting a presynaptic mechanism. google.comgoogle.com This effect on sodium channels and subsequent inhibition of glutamate release indicates a potential therapeutic role in pain management, including inflammatory somatic pain and chronic pain. google.comgoogle.comphysiology.org The sodium channel-blocking activity is considered a potential mechanism for the inhibitory effect on glutamate release. nih.gov

Opioid Receptor Agonism of this compound

This compound acts as an agonist at peripheral opioid receptors, which is a significant component of its pharmacological activity in the gastrointestinal tract. drugbank.comnih.govwikipedia.orgjnmjournal.orgscribd.comphysiology.orgcenmed.commedchemexpress.comnih.govresearchgate.nettaylorandfrancis.com

Kappa-Opioid Receptor Agonism and its Functional Consequences

Peripheral kappa-opioid receptors are also targets of this compound's agonist activity in the gastrointestinal tract. jnmjournal.orgnih.govresearchgate.netpatsnap.comwikipedia.orgcenmed.comresearchgate.netwikipedia.org Agonism at kappa-opioid receptors is known to influence gastrointestinal transit and function. This compound's interaction with kappa receptors, alongside mu and delta receptors, contributes to its ability to modulate motility throughout the gut, including accelerating gastric emptying, inducing premature phase III of the migrating motor complex (MMC), and regulating colonic contractile activity. jnmjournal.orgnih.govresearchgate.netaksci.comresearchgate.net Studies have shown that this compound binds to kappa-opioid receptors in canine myenteric plexus synaptosomes. caymanchem.com The functional consequences of kappa-opioid receptor agonism by this compound are integral to its role as a motility regulator, potentially contributing to both inhibitory and stimulatory effects depending on the existing state of gut activity. patsnap.comwikipedia.org

Role of Enkephalinase Inhibition in this compound's Opioid Effects

While the primary mechanism of this compound involves direct agonism at opioid receptors, some sources suggest a potential, though less emphasized, role in modulating the endogenous opioid system. Enkephalins are endogenous opioid peptides that act on mu and delta opioid receptors and are degraded by enzymes known as enkephalinases. upf.edumdpi.com Inhibition of enkephalinases can increase the levels of endogenous enkephalins, thereby enhancing endogenous opioid signaling. upf.eduresearchgate.net Although this compound is primarily recognized as a direct opioid receptor agonist, the concept of modulating endogenous opioid peptides through enzyme inhibition is a known therapeutic strategy in gastrointestinal disorders. researchgate.net However, the extent to which enkephaline inhibition contributes to this compound's observed opioid effects is not as extensively documented as its direct receptor binding.

Modulation of Gastrointestinal Peptide Release by this compound

Beyond its interactions with opioid receptors, this compound also influences gastrointestinal function by modulating the release of various regulatory peptides. jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.comncats.iodntb.gov.uaresearchgate.net This modulation is considered a significant component of its mechanism of action, contributing to its effects on motility and other digestive processes. jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.com

Influence on Motilin Release

This compound has been shown to influence the release of motilin, a peptide hormone that plays a key role in initiating phase III of the migrating motor complex (MMC) in the upper gastrointestinal tract. jnmjournal.orgnih.govresearchgate.netaksci.comindexcopernicus.comcenmed.comncats.iodntb.gov.uaresearchgate.netnih.govphysiology.orgnih.gov Studies in dogs have demonstrated that this compound administration can induce premature phase IIIs of the MMC, and these events are accompanied by sharp rises in plasma motilin concentrations. nih.govphysiology.org This suggests that this compound's prokinetic effect on the small intestine, particularly its ability to trigger MMC activity, may be mediated, at least in part, by stimulating motilin release. nih.govphysiology.org

Here is a table summarizing findings on this compound's effect on Motilin release:

| Study Subject | This compound Administration Method | Observed Effect on Motilin | Reference |

| Dogs | Intravenous infusion (5 mg/kg) | Sharp rises in plasma motilin concentrations accompanying premature phase IIIs of MMC | nih.govphysiology.org |

Modulation of Vasoactive Intestinal Peptide (VIP) Levels

This compound is also reported to modulate the release of vasoactive intestinal peptide (VIP). jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.comcenmed.comncats.iodntb.gov.uaresearchgate.net VIP is a neuropeptide with various functions in the gastrointestinal tract, including smooth muscle relaxation and the regulation of fluid and electrolyte secretion. interscienceinstitute.comwikipedia.org Some research indicates that this compound can enhance the release of inhibitory neurotransmitters like VIP, which contributes to muscle relaxation and the reduction of spasms. patsnap.com While the precise mechanisms and the extent of VIP modulation by this compound can vary depending on the physiological context, its influence on VIP levels is considered part of its multifaceted action on gastrointestinal function. jnmjournal.orgnih.govresearchgate.netaksci.compatsnap.comindexcopernicus.comncats.iodntb.gov.uaresearchgate.net

Impact on Gastrin and Glucagon (B607659) Release

The modulation of gastrointestinal peptide release by this compound extends to hormones such as gastrin and glucagon. jnmjournal.orgnih.govresearchgate.netaksci.comindexcopernicus.comcenmed.comncats.iodntb.gov.uaresearchgate.netnih.govnih.govnih.gov Gastrin is primarily involved in stimulating gastric acid secretion and gastric motility, while glucagon has various metabolic effects and can influence gastrointestinal motility. nih.gov Studies in dogs have shown that intravenous administration of this compound can abolish the postprandial increase in plasma gastrin and glucagon. nih.govphysiology.orgnih.gov This inhibitory effect on the release of these peptides suggests that this compound can influence several digestive functions through its impact on the endocrine regulation of the gastrointestinal tract. nih.govphysiology.orgnih.gov

Here is a table summarizing findings on this compound's effect on Gastrin and Glucagon release:

| Study Subject | This compound Administration Method | Observed Effect on Gastrin | Observed Effect on Glucagon | Reference |

| Dogs | Intravenous infusion (10 mg/kg/h) | Abolished postprandial increase in plasma gastrin | Abolished postprandial increase in plasma glucagon | nih.gov |

| Dogs | Intravenous infusion (5 mg/kg) | Abolished postprandial release | Not explicitly mentioned in this context | nih.govphysiology.org |

Antimuscarinic Effects of this compound

This compound and its primary metabolite, N-desmethylthis compound (northis compound), exhibit antagonistic effects on muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.orgpatsnap.com This non-selective antagonism is believed to contribute to its antispasmodic properties by reducing muscle contractions in the gastrointestinal tract. wikipedia.orgpatsnap.com Studies in rat detrusor smooth muscle (DSM) strips have shown that this compound pretreatment inhibits acetylcholine-induced contractions, indicating an antimuscarinic effect. fabad.org.tr Similarly, this compound has been shown to diminish acetylcholine-induced contractions in mouse colonic muscle strips. fabad.org.tr

Local Anesthetic Activity of this compound and its Molecular Basis

This compound possesses local anesthetic activity. wikipedia.orgdrugbank.comnih.govnih.govhres.ca This effect is mediated, at least in part, by the blockade of sodium channels. wikipedia.orgnih.govgoogle.comcapes.gov.br In vitro studies have demonstrated that this compound and its metabolite northis compound block sodium currents in sensory neurons from rat dorsal root ganglia. nih.govcapes.gov.br The affinity of this compound and northis compound towards sodium channels labeled by [³H]-batrachotoxin has been shown to be similar to that of bupivacaine. nih.govgoogle.com Electrophysiological data confirm that this compound and its stereoisomers reversibly block sodium currents in dorsal root ganglia neurons and GH3 cells with comparable efficiency, suggesting a simple bimolecular interaction with one site on the channel. google.comgoogle.com The local anesthetic activity of this compound maleate (B1232345) has been reported to be higher than that of lidocaine (B1675312) in rabbit corneal reflex tests. nih.gov

Interaction with Sensory Neurons of Dorsal Root Ganglia

This compound has been shown to interact with sensory neurons, specifically those located in the dorsal root ganglia (DRG). nih.govnih.govgoogle.comcapes.gov.brgoogle.com Research indicates that this compound and its metabolite northis compound block sodium currents in these neurons. nih.govcapes.gov.br Studies using cultured rat DRG neurons have investigated the effects of this compound and its stereoisomers on sodium, potassium, and calcium currents. google.com These experiments have demonstrated the ability of this compound and northis compound to block sodium channels in DRG neurons. google.com Furthermore, this compound and its metabolites have been studied for their effect on veratridine-induced glutamate release from rat spinal cord slices, indicating an inhibitory effect on glutamate release from presynaptic pools, which may contribute to its analgesic properties. google.comgoogle.com

Anti-inflammatory and Neuroregenerative Effects of this compound

This compound exhibits anti-inflammatory properties. nih.govgastro-j.runih.govbibliomed.organnalsmedres.org Studies have shown that this compound suppresses various proinflammatory cytokines and chemokines. nih.gov Specifically, it has been demonstrated to reduce the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govgastro-j.ru this compound suppresses the activation of key signaling molecules involved in inflammatory pathways, including IL-1 receptor-associated kinase 1 (IRAK1), extracellular signal-related kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and nuclear factor-κB (NF-κB). nih.gov These findings suggest that this compound exerts anti-inflammatory effects by downregulating the IRAK1–ERK1/2–JNK pathway and NF-κB activity. nih.gov

Pharmacokinetic and Metabolic Research on Trimebutine

Absorption and Bioavailability Characteristics

Trimebutine (B1183), administered orally, is rapidly absorbed. Studies in humans and rats have shown peak plasma concentrations of radioactivity occurring within one hour after oral administration of C14-trimebutine maleate (B1232345) or its free base. In dogs, peak plasma concentrations were observed within two to four hours. The free base or salt forms of this compound are quickly absorbed following oral administration, with peak plasma concentration typically reached within 1 hour. Specifically, the time to reach peak plasma concentration following a single oral dose of 200mg this compound is reported as 0.80 hours. The oral bioavailability of this compound is reported to be nearly 100% for the maleate salt.

Peak Plasma Concentration (Tmax) Data:

| Species | Form Administered | Dose | Tmax (approximate) | Reference |

| Human | C14-trimebutine maleate/free base | Not specified | Within 1 hour | |

| Rat | C14-trimebutine maleate/free base | Not specified | Within 1 hour | |

| Dog | C14-trimebutine maleate/free base | Not specified | 2-4 hours | |

| Human | This compound (200mg oral) | 200mg | 0.80 hours |

Distribution Patterns in Biological Tissues

Following absorption, this compound is distributed within the body. Plasma radioactivity in humans suggests a kinetic model involving central and peripheral compartments, with a mean distribution half-life of 0.66 hours. Tissue distribution studies in rats and mice have indicated high concentrations of the radiolabeled drug in the stomach and intestinal walls. Significant concentrations were also found in the major organs of metabolism and excretion in mice. In rats, the drug distribution was found in a decreasing order of liver, kidney, spleen, lung, and heart. The liver and kidney appeared to be major sites of distribution. The fetal transfer of this compound is reported to be low. Protein binding of this compound is minimal, approximately 5% in vivo (rat plasma) and in vitro (bovine serum albumin).

Observed Tissue Distribution (in decreasing order of concentration in rats):

Liver > Kidney > Spleen > Lung > Heart

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive metabolism, primarily through hepatic first-pass metabolism. Major metabolic reactions identified include N-demethylation and ester hydrolysis.

First-Pass Metabolism and Northis compound Formation

Extensive hepatic first-pass metabolism is a significant factor in this compound's metabolic profile. Northis compound, also known as N-monodesmethylthis compound, is identified as the main metabolite. This metabolite is pharmacologically active and retains activity on the colon.

Other Identified Metabolites: N-didesmethylthis compound, 2-dimethylamino-2-phenylbutan-1-ol, 2-methylamino-2-phenylbutan-1-ol, 2-amino-2-phenylbutan-1-ol

Northis compound can undergo further N-demethylation to form N-didesmethylthis compound. Other significant urinary metabolites include 2-amino-2-phenylbutan-1-ol, 2-methylamino-2-phenylbutan-1-ol, and 2-dimethylamino-2-phenylbutan-1-ol. These metabolites can be generated through the hydrolysis of the ester bond in desmethylated metabolites or via initial hydrolysis of the ester bond of this compound followed by sequential N-demethylation. Studies investigating metabolic pathways using deuterium-labeled metabolites have indicated that this compound is preferentially metabolized by N-demethylation followed by ester hydrolysis and conjugation in dogs. In rats, a considerable proportion is presumed to be metabolized by ester hydrolysis before N-demethylation.

Key Metabolites of this compound:

Northis compound (N-monodesmethylthis compound) N-didesmethylthis compound 2-dimethylamino-2-phenylbutan-1-ol 2-methylamino-2-phenylbutan-1-ol 2-amino-2-phenylbutan-1-ol

Glucuronidation Pathways

This compound is also prone to sulphate and/or glucuronic acid conjugation. A previously unreported metabolite, identified as the N-desmethylthis compound glucuronide conjugate, has been discovered, suggesting glucuronidation as a metabolic pathway for northis compound. An acidification step can hydrolyze this glucuronide conjugate. In dogs, conjugation showed predominance over N-demethylation based on the quantities of metabolites from a deuterium-labeled hydrolyzed metabolite.

Elimination Mechanisms and Excretion Routes

The primary route of elimination for this compound and its metabolites is renal excretion. About 94% of an oral dose of this compound is eliminated by the kidneys in the form of various metabolites. Less than 2.4% of the total ingested drug is recovered as unchanged parent drug in the urine. Fecal excretion is also observed, accounting for 5-12% of the radioactivity. The elimination half-life of this compound is approximately 1 hour following a single oral dose of 2mg/kg and 2.77 hours following a single oral dose of 200 mg.

Elimination Data:

| Route of Elimination | Percentage of Oral Dose | Form Eliminated | Reference |

| Renal | ~94% | Various metabolites | |

| Fecal | 5-12% (radioactivity) | Not specified | |

| Renal | <2.4% | Unchanged parent drug |

| Pharmacokinetic Parameter | Value | Oral Dose | Reference |

| Elimination Half-life | ~1 hour | 2mg/kg | |

| Elimination Half-life | 2.77 hours | 200mg |

Pharmacokinetic Linearity and Proportionality Studies

Studies have investigated the linearity and proportionality of this compound pharmacokinetics across different dose ranges. In single ascending dose studies, parameters such as peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) have been found to be linear and proportional over studied dose ranges, such as 125 to 1000 mg. nih.govresearchgate.netaltasciences.com Similarly, in multiple ascending dose studies, Cmax and AUCτ (AUC over the dosing interval) demonstrated linearity and proportionality within dose ranges like 125 to 500 mg. nih.govresearchgate.netaltasciences.comresearchgate.net This suggests that within these dose ranges, the body's handling of this compound is predictable and scales with the administered dose. However, one study noted that the elimination half-life (T½el) of this compound was dependent on dose, while the half-life of its metabolites, N-monodesmethyl-trimebutine (NMT) and 3-thiocarbamoylbenzenesulfonate (3-TCBS), was independent of dose. altasciences.com

Food Effect on this compound Pharmacokinetics

The presence of food can influence the absorption and subsequent pharmacokinetic profile of orally administered drugs. Studies evaluating the effect of food on this compound pharmacokinetics have shown that food tends to increase the Cmax and AUC of this compound. nih.govresearchgate.netaltasciences.comresearchgate.net For instance, one study reported that food increased the Cmax and AUC of this compound with geometric least squares means ratios (90% CI) of 140% (84-234) and 174% (138-221), respectively. nih.govresearchgate.netresearchgate.net The effect of food on the Tmax and T½el of this compound has not been consistently reported as significant. altasciences.com The influence of food can vary among this compound and its metabolites, with food potentially affecting the pharmacokinetic profile of different analytes differently. researchgate.netaltasciences.comresearchgate.net

Pharmacokinetic Studies of Novel this compound Salts

While this compound is commonly used as the maleate salt, research has explored novel salts with potentially improved properties. One such novel salt investigated is this compound 3-thiocarbamoylbenzenesulfonate (GIC-1001). nih.govresearchgate.netaltasciences.com Pharmacokinetic studies of GIC-1001 in healthy volunteers have shown that its pharmacokinetics and that of its metabolites are mainly linear and proportional over studied dose ranges following single and multiple doses. nih.govresearchgate.netaltasciences.comresearchgate.net GIC-1001 is designed with a counterion capable of releasing hydrogen sulfide (B99878) (H2S) in vivo, which may contribute to its therapeutic effect, distinguishing it from the maleate salt where the counterion is devoid of pharmacological effect. altasciences.com Studies comparing different this compound formulations, including novel ones, often measure the concentrations of this compound and its main active metabolite, desmethyl-trimebutine, in plasma to assess bioequivalence. thieme-connect.comnih.govchinjmap.comscispace.com In some cases, this compound concentrations in plasma samples might be low or undetectable due to extensive first-pass metabolism, leading to the primary analysis focusing on the metabolite, desmethyl-trimebutine. thieme-connect.comnih.gov

Pharmacokinetic Parameters of this compound (Example Data from Studies)

| Parameter | Single Dose (Fasting) nih.govresearchgate.net | Multiple Dose (Steady State) nih.govresearchgate.netresearchgate.net | Food Effect (Ratio Fed/Fasted) nih.govresearchgate.netresearchgate.net |

| Tmax | 1.0 - 1.5 hours | 0.5 - 2 hours | Not significantly affected altasciences.com |

| Cmax | Linear and proportional | Linear and proportional | Increased (Ratio ~140%) |

| AUC | Linear and proportional | Linear and proportional (AUCτ) | Increased (Ratio ~174%) |

| T½el | Dose-dependent altasciences.com | Dose-independent for metabolites altasciences.com | Not significantly affected altasciences.com |

Note: Data is illustrative and compiled from various study findings. Specific values may vary depending on the study design, dose, and formulation.

Pharmacokinetic Parameters of this compound Maleate Sustained-release Tablets (Multiple Dose)

| Parameter | Test Preparation (ng/mL or h) chinjmap.com | Reference Preparation (ng/mL or h) chinjmap.com |

| Cmax | 35.668 ± 22.196 | 33.022 ± 16.077 |

| Tmax | 3.154 ± 1.875 | 0.365 ± 9.946 |

| T½el | 20.793 ± 13.305 | 16.989 ± 4.707 |

| AUCss | 252.075 ± 150.358 | 224.106 ± 95.405 |

Pharmacokinetic Parameters of N-demethyl this compound (Multiple Dose)

| Parameter | Test Preparation (ng/mL or h) chinjmap.com | Reference Preparation (ng/mL or h) chinjmap.com |

| Cmax | 1571.809 ± 823.169 | 1623.535 ± 536.813 |

| Tmax | -0.250 ± 11.259 | 2.481 ± 1.237 |

| T½el | 9.796 ± 2.450 | 9.220 ± 2.009 |

| AUCss | 11254.863 ± 5746.620 | 10911.059 ± 4111.751 |

Advanced Research on Trimebutine S Effects on Gastrointestinal Physiology and Motility

Regulation of Gastric Emptying and Lag Period

Trimebutine (B1183) has been shown to accelerate gastric emptying and shorten the gastric lag period, which is the delay before the onset of consistent gastric emptying. nih.govnih.govhippokratia.grresearchgate.netmdpi.comjnmjournal.org This effect appears to be mediated, at least in part, by the release of gastrointestinal agents such as motilin and gastrin. researchgate.net Studies using radionuclide techniques have demonstrated that oral administration of this compound maleate (B1232345) significantly shortens the lag time in starting gastric emptying in humans after a solid meal. nih.gov For instance, one study reported a significant decrease in the mean lag period after this compound treatment compared to controls, although the difference was not always statistically significant across all studies. hippokratia.grmdpi.com

Clinical and experimental studies suggest a beneficial effect of this compound on gastric emptying and propulsive electromechanical activity in the gastrointestinal tract. aapharma.cascispace.com In patients with gastric ulcers receiving omeprazole (B731), the addition of this compound significantly improved gastric emptying rates compared to omeprazole monotherapy. hippokratia.gr

Modulation of Migrating Motor Complex (MMC)

The Migrating Motor Complex (MMC) is a cyclic pattern of electrical and motor activity that occurs in the gastrointestinal tract during fasting, playing a crucial role in clearing residual content. This compound significantly influences MMC activity. researchgate.netnih.govjnmjournal.orgnih.gov

Induction of Premature Phase III of MMC

A notable effect of this compound is its ability to induce premature Phase III of the MMC in the small intestine. researchgate.netjnmjournal.orghippokratia.graksci.comdrugbank.comnih.govaapharma.ca This is a key mechanism by which this compound promotes intestinal motility. Studies in humans using manometry have shown that intravenous administration of this compound can induce a premature Phase III in the duodenojejunum during the fasting state. nih.gov For example, in one study, 100 mg of intravenous this compound consistently induced a premature Phase III, decreasing the mean period of the MMC cycle. nih.gov This effect appears to involve opiate receptors, as it can be suppressed by naloxone. nih.gov

Influence on Fasting and Postprandial Small Intestine Propulsive Activity

This compound influences propulsive activity in the small intestine in both fasting and postprandial states. researchgate.netnih.govaapharma.ca In the fasting state, this compound administration has been shown to induce duodenal MMCs that propagate to the distal intestine. nih.gov In the postprandial state, this compound can shorten the period without duodenal MMCs. nih.gov This modulation of small intestine propulsive activity offers potential therapeutic approaches for motility disorders such as postoperative ileus and pseudo-obstruction. researchgate.netresearchgate.net

Concentration-Dependent Dual Effects on Gut Motility (Hypermotility and Hypomotility)

This compound exhibits a unique concentration-dependent dual effect on gastrointestinal motility, capable of stimulating contractions in hypomotile states and inhibiting contractions in hypermotile states. researchgate.netnih.govdrugbank.comnih.govresearchgate.netaapharma.canih.govwikipedia.orgnih.gov This regulatory action is a key characteristic differentiating it from pure spasmolytic or prokinetic agents. hippokratia.gr

The dual function is linked to its interaction with ion channels and opioid receptors. At lower concentrations (e.g., 1-10 µM), this compound can depolarize the resting membrane potential, potentially by inhibiting outward potassium currents, leading to enhanced muscle contractions. It may also activate T-type Ca2+ channels. drugbank.comnih.gov At higher concentrations (e.g., 100-300 µM), this compound can inhibit the influx of extracellular Ca2+ through voltage-dependent L-type Ca2+ channels, reducing the amplitude of spontaneous contractions and action potentials, thereby inhibiting motility. drugbank.comnih.gov This dual mechanism allows this compound to normalize abnormal intestinal electrical activity, regulating both hypo- and hyperactivity. mdpi.com

Effects on Colonic Contractile Activity

This compound also modulates the contractile activity of the colon. researchgate.netdrugbank.comnih.govresearchgate.netaapharma.cawikipedia.org Similar to its effects on the small intestine, this compound can influence colonic motility in a concentration-dependent manner. nih.govibsgroup.org Studies have examined its effects on colonic myoelectrical activity in conditions like irritable bowel syndrome (IBS). researchgate.netaapharma.ca Research suggests that this compound can attenuate colonic motility, particularly through the inhibition of L-type Ca2+ channels at higher concentrations. nih.govibsgroup.org At lower concentrations, it may enhance contractions. nih.govibsgroup.org The effect of this compound on the colon supports its use in conditions involving disordered colonic motility, such as constipation due to colonic inertia in IBS patients. researchgate.net

Regulation of Visceral Sensitivity and Pain Control Mechanisms

This compound has been shown to play a role in regulating visceral sensitivity and contributing to pain control mechanisms in the gastrointestinal tract. researchgate.netresearchgate.nethippokratia.grdrugbank.comaapharma.ca Visceral hypersensitivity, an increased perception of stimuli from the gut, is a key factor in conditions like IBS and functional dyspepsia. mdpi.comnih.gov

Research indicates that this compound can decrease reflexes induced by distension of the gut lumen in animals, suggesting a direct modulation of visceral sensitivity. nih.govhippokratia.graksci.com Its local anesthetic properties, reported to be more potent than lidocaine (B1675312), may also contribute to its pain-relieving effects. hippokratia.graapharma.canepjol.info The interaction with peripheral opioid receptors (μ, κ, and δ) is also believed to be involved in its analgesic effects. researchgate.netnih.govjnmjournal.orgcenmed.com

Studies have explored the impact of this compound on neurochemical markers related to visceral sensitivity. For example, this compound maleate has been shown to influence levels of vasoactive intestinal peptide (VIP) and neuropeptide Y (NPY), which are implicated in visceral hypersensitivity and gastrointestinal motility disorders. nih.govresearchgate.net A decrease in VIP levels and an increase in NPY levels after this compound treatment have been observed, suggesting a mechanism for modulating visceral hypersensitivity. nih.govresearchgate.net

Impact on Sphincter of Oddi Motility

This compound has been investigated for its effects on the motility of the Sphincter of Oddi (SO), a muscular valve that controls the flow of bile and pancreatic juice into the duodenum. Studies using endoscopic manometry in patients with post-cholecystectomy pain suggestive of SO dysfunction have provided insights into its actions.

One study involving cholecystectomized patients with suspected SO dysfunction found that intravenous administration of this compound resulted in a significant increase in the antegrade phasic contraction rate of the SO. nih.gov While this compound decreased the basal pressure of the SO, this reduction was not statistically significant in that study. nih.gov The effects of this compound on SO motility appeared to vary depending on the specific basal motility anomalies observed in patients. nih.gov For instance, in patients with increased basal SO pressure (hyperpressure), this compound decreased the pressure, returning it to a normal value in some cases. nih.gov In patients exhibiting tachyoddia (increased frequency of phasic contractions), the frequency of these contractions decreased towards normal in a portion of the patients. nih.gov For those with prolonged phasic contractions, this compound helped normalize the duration, although their frequencies sometimes increased. nih.gov In a patient with an absence of phasic contractions, prolonged phasic contractions developed after this compound administration. nih.gov This differential modulation based on the initial SO motility pattern suggests a complex regulatory effect, potentially involving enkephalinergic control of SO motility. nih.gov

Further research in rabbits has also indicated that this compound can either stimulate or inhibit Sphincter of Oddi contraction, suggesting a dose-dependent mechanism in this species. researchgate.netaapharma.ca

The regulatory effect of this compound on SO motility observed in clinical and animal studies highlights its potential to normalize dysfunctional patterns, rather than simply stimulating or inhibiting contractions uniformly.

Here is a summary of this compound's observed effects on Sphincter of Oddi motility in a study of post-cholecystectomy patients:

| Basal SO Motility Anomaly | This compound Effect | Statistical Significance (Phasic Contraction Rate) |

| Normal/Overall | Increased antegrade phasic contraction rate | P = 0.02 nih.gov |

| Increased Basal Pressure | Decreased basal pressure (returned to normal in 1 case) | Not statistically significant (P = 0.11 for overall basal pressure change) nih.gov |

| Tachyoddia | Decreased frequency of phasic contractions | Not specified for this subgroup nih.gov |

| Prolonged Phasic Contractions | Normalized duration, increased frequency | Not specified for this subgroup nih.gov |

| Absence of Phasic Contractions | Developed prolonged phasic contractions | Not specified for this subgroup nih.gov |

Interactions with Interstitial Cells of Cajal (ICCs)

Interstitial Cells of Cajal (ICCs) are specialized mesenchymal cells in the gastrointestinal tract that act as pacemaker cells, generating slow waves that coordinate smooth muscle contractions and mediating signals from enteric neurons to smooth muscle cells. jnmjournal.org this compound's effects on gastrointestinal motility are likely to involve interactions with ICCs, in addition to its actions on smooth muscles and enteric nerves. jnmjournal.orgresearchgate.net

While the precise mechanisms of this compound's interaction with ICCs are still being elucidated, it is understood that ICCs play a crucial role in the initiation and regulation of gastrointestinal motility. jnmjournal.orgjnmjournal.orgresearchgate.net Some research suggests that this compound may act as a multi-ion channel regulator (affecting Ca²⁺ and K⁺ channels) in the gut, which could influence ICC activity. jnmjournal.org The dual action of this compound, where it can both stimulate and inhibit intestinal motility depending on concentration and the existing contractile state, hints at a complex interplay involving various cellular components, including ICCs. researchgate.netnih.govdrugbank.com

Further sophisticated studies are needed to fully clarify the specific role of this compound in modulating the function of ICCs within the complex environment of the gastrointestinal tract, which includes smooth muscles and the enteric nervous system. researchgate.net Understanding these interactions is considered important for promoting the therapeutic benefits of this compound as a gastrointestinal modulator. nih.gov

Clinical Research and Therapeutic Applications of Trimebutine

Research in Irritable Bowel Syndrome (IBS)

Trimebutine (B1183) has been investigated for its efficacy in managing various aspects of Irritable Bowel Syndrome, a chronic functional gastrointestinal disorder characterized by abdominal pain and altered bowel habits. mp.plnih.gov

Efficacy in Pain Management in IBS Subtypes

Clinical studies have explored this compound's impact on abdominal pain and discomfort in IBS patients. Research indicates that this compound is effective in relieving abdominal pain and discomfort associated with IBS. nih.govkarger.comnih.govnih.govdoaj.orggastro-j.rukoreamed.org Some studies have specifically noted its efficacy in reducing abdominal pain in patients with IBS-D (diarrhea-predominant IBS). doaj.org While some systematic reviews have shown a statistically significant improvement in abdominal pain with this compound compared to placebo, others have not found a significant difference. nih.gov An observational study involving a large number of patients with functional gastrointestinal disorders, including IBS, reported that a significant proportion experienced a decrease in the severity of abdominal pain after treatment with this compound. doaj.org

Here is a summary of findings on pain reduction:

| Study Type | Patient Group | Outcome Measured | Key Finding | Citation |

| Clinical Studies | IBS | Abdominal Pain/Discomfort | Effective in relieving pain and discomfort. | nih.govkarger.comnih.govnih.govgastro-j.rukoreamed.org |

| Clinical Study | IBS-D | Abdominal Pain | Efficacious in reducing abdominal pain. | doaj.org |

| Systematic Reviews | IBS | Abdominal Pain | Inconsistent results; some show significant improvement vs. placebo, others do not. | nih.gov |

| Observational Multicenter Study | FGID (incl. IBS) | Severity of Abdominal Pain | Significant decrease in severity after treatment in a large proportion of patients. | doaj.org |

Impact on Bowel Function Normalization in IBS-C and IBS-D

This compound is known to regulate intestinal motility, which is often dysregulated in IBS-C (constipation-predominant) and IBS-D. drugbank.comresearchgate.net Studies suggest that this compound can help normalize intestinal motility and sensitivity. drugbank.comwikipedia.org Research has indicated its effectiveness in regulating bowel function and normalizing bowel habits. mp.plkoreamed.org Some studies have specifically examined its effect on stool frequency and consistency in IBS patients. nih.gov

Studies on Visceral Hypersensitivity in IBS

Visceral hypersensitivity, an increased perception of stimuli from the gastrointestinal tract, plays a significant role in IBS symptoms, particularly pain. nih.gov this compound has been shown to modulate visceral sensitivity. scielo.org.conih.govjnmjournal.org Research indicates that this compound can reduce visceral hypersensitivity in IBS patients. nih.govkarger.comnih.gov

Research in Post-Infectious IBS

Post-infectious IBS (PI-IBS) is a subtype of IBS that develops after an acute gastrointestinal infection. jnmjournal.org Studies have investigated the efficacy of this compound in patients with PI-IBS. Research suggests that this compound is effective in treating post-infectious IBS. jnmjournal.orgnepjol.info Animal models of PI-IBS have shown that this compound maleate (B1232345) is effective in reducing colonic muscle hypercontractility. researchgate.netnih.gov

Research in Functional Dyspepsia (FD) and Overlap Syndromes

This compound has also been studied for its effects on Functional Dyspepsia (FD), a disorder characterized by symptoms originating from the gastroduodenal region in the absence of organic disease. nih.govkarger.comnih.govpainphysicianjournal.com Overlap between FD and IBS is common. gastro-j.rujnmjournal.orgjnmjournal.org

Efficacy in Functional Dyspepsia Symptoms (Epigastric Pain, Postprandial Fullness, Early Satiety, Nausea, Belching)

Here is a summary of findings on FD symptom relief:

| Symptom | Efficacy Reported (Yes/No) | Citation |

| Epigastric Pain | Yes | nih.govdoaj.orgresearchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.netresearchgate.net |

| Postprandial Fullness | Yes | nih.govdoaj.orgresearchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.netresearchgate.net |

| Early Satiety | Yes | nih.govdoaj.orgresearchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.netresearchgate.net |

| Nausea | Yes | researchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.net |

| Belching | Yes | researchgate.netnepjol.infoscispace.comnepjol.inforesearchgate.net |

| Overall FD Symptoms | Yes | nih.govkarger.commdpi.comresearchgate.net |

Studies on Functional Dyspepsia-IBS Overlap Syndrome

Functional Dyspepsia (FD) and Irritable Bowel Syndrome (IBS) are prevalent functional gastrointestinal disorders that frequently overlap, negatively impacting patients' quality of life. mdpi.comhippokratia.grjnmjournal.org Research indicates that this compound may be effective in managing the symptoms associated with this overlap syndrome. mdpi.comjnmjournal.org

A multicenter, randomized, double-blind, placebo-controlled study involving 211 patients with FD, some of whom likely presented with overlapping symptoms with IBS, evaluated the efficacy of this compound maleate. The study found a statistically significant reduction in the Gastric Distress Symptom Score (GDSS) in the this compound group compared to the placebo group between the initial and final visits. mdpi.com Furthermore, scintigraphy testing showed that this compound significantly accelerated gastric emptying at 50 minutes. mdpi.com

Preliminary data suggest that Helicobacter pylori infection is frequent in patients with GERD-IBS-FD overlap. Treatment regimens including H. pylori eradication, proton pump inhibitors (PPIs), and this compound have shown improvement in health-related quality of life in these patients, predominantly in those treated with this compound. mdpi.comjnmjournal.org

An observational study involving 100 patients with Functional Dyspepsia Syndrome (FDS) noted that a combination of FDS with IBS was present in 21% of cases. gastro-j.ru This study demonstrated that this compound maleate was effective across different FDS forms, including those with overlapping symptoms. gastro-j.ru

Animal model studies, such as one using a corticotropin-releasing factor (CRF) induced overlap syndrome model in guinea pigs, have also suggested that this compound is effective on both upper and lower gastrointestinal tract motor function, supporting its potential use in FD-IBS overlap syndrome in humans. jnmjournal.orgjnmjournal.org

Research in Children with Functional Dyspepsia

Functional abdominal pain disorders (FAPD), including functional dyspepsia, are common in children and adolescents. clinicaltrials.govjnmjournal.org Limited studies have investigated the effects of this compound in this pediatric population. clinicaltrials.gov

A prospective open-label study enrolled ninety-two pediatric outpatients (12-17 years old) diagnosed with functional dyspepsia based on Rome III criteria. nepjol.inforesearchgate.net Patients received this compound maleate for 3 weeks. The study reported a significant decrease in scores for several key symptoms of functional dyspepsia after treatment. nepjol.inforesearchgate.net

The observed symptom improvements are summarized in the table below:

| Symptom | p-value |

| Epigastric pain | < 0.05 |

| Postprandial fullness | < 0.05 |

| Early satiety | < 0.05 |

| Nausea | < 0.05 |

| Belching | < 0.05 |

Complete relief of symptoms was reported in a high percentage of the outpatients in this study. researchgate.net Although this was an open-label study without a placebo control, the significant symptom improvement suggests the potential efficacy of this compound maleate in pediatric functional dyspepsia. nepjol.inforesearchgate.net

Another study focusing on children and adolescents with IBS, where functional dyspepsia was also highly prevalent (80.8%), found that clinical recovery was significantly higher in the group treated with this compound maleate compared to a non-medicated group. jnmjournal.orgnih.gov

Research in Postoperative Paralytic Ileus

Postoperative paralytic ileus, a temporary impairment of intestinal motility following abdominal surgery, represents a significant clinical challenge. drugbank.comtaylorandfrancis.comekb.eg this compound has been investigated for its ability to accelerate the recovery of bowel function in this setting. drugbank.comtaylorandfrancis.comrxmed.com

Studies have indicated that this compound maleate can help improve postoperative conditions by decreasing abdominal and colonic discomfort, abdominal pain, and nausea. ekb.eghres.ca In controlled studies, this compound maleate administered intravenously or intramuscularly at doses ranging from 100 to 400 mg was found to be well tolerated. hres.ca

Research has shown that the duration of paralytic ileus was notably shorter in patients treated with this compound maleate compared to control groups. ekb.eghres.ca The time interval to the passage of the first intestinal gas was also shorter in this compound-treated patients. ekb.eg

Data from studies on postoperative ileus highlight this compound's intense contractile activity on the intestine and its ability to accelerate transit. ekb.eghres.ca For instance, one study showed a significant acceleration of single stool transit time in patients receiving this compound maleate, with the median time reduced from 52 to 25 hours. ekb.eg

Research in Gastroesophageal Reflux Disease (GERD)

Gastroesophageal Reflux Disease (GERD) is a condition characterized by the reflux of stomach contents into the esophagus. wikipedia.orgjnmjournal.org this compound has been explored for its potential therapeutic effects in GERD, particularly in patients with co-existing conditions like IBS. patsnap.comhippokratia.grnih.gov

This compound may exhibit a protective effect against GERD. mdpi.com Its mechanism of action, which includes accelerating gastric emptying and controlling esophageal motility, contributes to its potential benefit in GERD. hippokratia.grnih.gov

A study investigating the efficacy of this compound therapy in patients with both GERD and IBS reported significant improvement in GERD symptoms, as well as esophagitis, in patients treated with a combination of omeprazole (B731) and this compound, compared to those treated with omeprazole alone. nih.govresearchgate.net

The prevalence of GERD symptoms is notable in patients with FD and IBS overlap. mdpi.comjnmjournal.orggastro-j.ru Studies have shown that this compound appears to be effective in patients with GERD and IBS. hippokratia.grnih.govresearchgate.net

Investigation of this compound as an Adjunctive Treatment in Other Gastrointestinal Conditions

This compound's motility-modulating properties have led to investigations into its use as an adjunctive treatment in other gastrointestinal conditions.

Rabeprazole-Resistant Reflux Oesophagitis

Reflux oesophagitis that does not respond adequately to treatment with proton pump inhibitors like rabeprazole (B1678785) presents a clinical challenge. wikipedia.orgdrugbank.comnih.gov this compound was investigated as an adjunctive treatment in patients with Grade A or B reflux oesophagitis whose symptoms were refractory to rabeprazole. wikipedia.orgdrugbank.com

A clinical trial evaluating this compound maleate combined with rabeprazole for this indication was initiated. drugbank.com However, this clinical trial was withdrawn due to a lack of funds. wikipedia.orgdrugbank.com Therefore, conclusive data on the efficacy of this compound as an adjunctive treatment for rabeprazole-resistant reflux oesophagitis from this specific trial are not available.

Small Intestinal Bacterial Overgrowth (SIBO)

Small Intestinal Bacterial Overgrowth (SIBO) is characterized by an excessive amount of bacteria in the small intestine, often associated with symptoms like bloating, pain, and altered bowel habits. gidoctor.net The rationale for investigating this compound in SIBO lies in its potential to stabilize intestinal motility, which might enhance the effectiveness of antibiotics used to treat SIBO. researchgate.netjnmjournal.org

A randomized double-blind placebo-controlled trial compared the efficacy of rifaximin (B1679331) alone with that of rifaximin combined with this compound maleate in patients with functional bloating and SIBO. researchgate.netjnmjournal.orgnih.gov The study's primary outcome was SIBO eradication based on glucose breath testing. researchgate.netnih.govnih.gov

The study found no significant difference in the complete eradication rate of SIBO between the rifaximin group and the combined rifaximin-trimebutine group. researchgate.netnih.gov The eradication rates were similar in both groups. researchgate.netnih.gov

However, the study's secondary outcomes indicated that the combined group exhibited substantial relief of bloating. researchgate.netnih.gov Although the combination therapy was not superior for SIBO eradication, it did lead to a numerical reduction in the concentration of breath hydrogen (H₂) and methane (B114726) (CH₄). researchgate.netnih.gov

The results suggest that while this compound combined with rifaximin may not improve SIBO eradication rates compared to rifaximin alone, the combination might offer symptomatic benefits, particularly for bloating. researchgate.netjnmjournal.orgnih.gov Further research is needed to fully understand the role of this compound, potentially alone, in the management of SIBO symptoms. nih.gov

Chronic Gastritis

Research has investigated the effects of this compound maleate on gastric motility in patients diagnosed with gastric ulcer, a condition often associated with chronic gastritis. A study involving patients with active gastric ulcers compared treatment with a proton pump inhibitor (PPI) alone versus a combination of a PPI and this compound maleate. Electrogastrography (EGG) and gastric emptying measurements were conducted before and after an 8-week treatment period. During the active ulcer stage, abnormalities in EGG frequency, such as tachygastria or bradygastria, were observed in a significant number of patients. Following treatment, the group receiving the combination therapy showed improved gastric emptying rates compared to the group treated with the PPI alone. nih.gov Specifically, gastric emptying in the PPI + this compound maleate group improved significantly after treatment, while the PPI-only group showed no change. nih.gov These findings suggest that this compound may have a beneficial effect on abnormal gastric motility in patients with gastric ulcer, which can be a component of chronic gastritis. nih.gov

This compound has also been indicated for chronic gastritis among other functional gastrointestinal disorders. patsnap.com Studies in patients with non-ulcer dyspepsia (NUD), a condition that can overlap with chronic gastritis symptoms, have explored this compound's impact on gastric emptying. One study found that a portion of NUD patients had prolonged gastric emptying. jsnm.org Treatment with oral this compound for three weeks appeared to increase solid gastric emptying rates, reducing the duration of the lag period and decreasing food retention at 100 minutes. jsnm.org

Table 1: Effect of this compound Maleate on Gastric Emptying in Patients with Non-Ulcer Dyspepsia

| Parameter | Before Treatment (n=20) | After 3 Weeks this compound Maleate (n=20) | p-value |

| Retention at 100 minutes (%) | [Data from source] | [Data from source] | <0.0005 jsnm.org |

| Lag Period Duration | [Data from source] | [Data from source] | <0.0005 jsnm.org |

(Note: Specific numerical data for Retention at 100 minutes and Lag Period Duration were indicated as present in the source text but not explicitly provided in the search snippets. The p-value <0.0005 indicates a statistically significant improvement with this compound treatment.)

Emerging Research Areas

Emerging research areas for this compound explore its potential applications beyond traditional gastrointestinal motility disorders, including investigations into its antitumor activities and its effects in acute inflammatory conditions like ulcerative colitis and alkaline corneal burns. wikipedia.orgdntb.gov.uamdpi.comnih.gov

Antitumor Activities in Ovarian Cancer and Glioma/Glioblastoma Cells

Investigations into the antitumor properties of this compound have shown promising results in various cancer cell lines, including ovarian cancer and glioma/glioblastoma cells. mdpi.combibliomed.orgnih.gov Studies have indicated that this compound can significantly reduce the viability of glioma/glioblastoma cells. nih.gov Furthermore, exposure to this compound has been shown to inhibit the migration and colony formation of human glioma/glioblastoma cells in vitro. nih.gov The potential anticancer mechanisms of this compound in these cells may involve the inactivation of key signaling pathways, such as the PI3K/AKT and Ras/MAPK pathways. nih.gov In xenograft mouse models using human U-87 MG glioblastoma cells, this compound treatment significantly suppressed tumor growth in vivo. nih.gov This was associated with an increase in apoptotic cells within the tumor tissues and modulated expression levels of proteins involved in apoptosis (Bax and Bcl-2) and signaling pathways (p-AKT and p-ERK). nih.gov

In ovarian cancer research, this compound maleate has been evaluated for its effects on ovarian cancer stem cells (CSCs). mdpi.com Studies using sphere-forming cells derived from A2780 epithelial ovarian cancer cells (A2780-SP cells) as a model for ovarian CSCs demonstrated that this compound maleate exhibited selective growth inhibition with a GI50 of approximately 0.4 µM in A2780-SP cells, compared to over 100 µM in the parent A2780 cells. mdpi.com this compound maleate induced G0/G1 cell cycle arrest and increased the population of apoptotic cells in A2780-SP samples at concentrations above 1 µM. mdpi.com In an in vivo xenograft mouse model using A2780-SP cells, intraperitoneal injection of this compound maleate at 3 mg/kg daily significantly reduced tumor growth. mdpi.com Unlike its action in glioma cells, the effect of this compound on ovarian CSCs did not appear to be mediated through opioid receptors, as opioid receptor expression was not high in these cells, and opioid receptor agonists did not have a similar effect. mdpi.com

Table 2: Effects of this compound on Cancer Cells

| Cancer Cell Type | Observed Effects | Potential Mechanisms Involved | In Vivo Model Results |

| Glioma/Glioblastoma | Reduced cell viability, inhibited migration and colony formation, induced apoptosis | Inactivation of PI3K/AKT and Ras/MAPK signaling pathways | Suppressed tumor growth in xenograft mouse model nih.gov |

| Ovarian Cancer Stem Cells | Selective growth inhibition, G0/G1 arrest, induced apoptosis | Not mediated via opioid receptors; potential impact on stemness | Reduced tumor growth in xenograft mouse model mdpi.com |

Studies in Acute Ulcerative Colitis

This compound is being investigated for its potential therapeutic effects in acute ulcerative colitis. nih.govnih.gov Studies in rat models of acute colonic inflammation induced by trinitrobenzene sulfonic acid (TNBS) have shown that local administration of this compound maleate significantly reduced the severity of colitis. nih.gov This effect was observed at doses ranging from 3 to 60 mg/kg when administered before and after colitis induction. nih.gov The main metabolite of this compound in humans, nor-trimebutine, also demonstrated a dose-dependent reduction in colitis severity in this model. nih.gov The beneficial effects in this model are potentially linked to the local anesthetic activity of this compound and nor-trimebutine, which display affinity for sodium channels. nih.gov

Further research has explored novel delivery methods for this compound maleate to enhance its effects in ulcerative colitis. nih.govresearchgate.nettandfonline.com this compound maleate encapsulated by nanostructured lipid carriers (NLC) has been investigated for its protective effects on colon mucosa in acetic acid-induced colitis in rats. wikipedia.orgnih.gov Orally administered optimized this compound maleate-loaded NLC was found to alleviate the severity of colitis in this model, potentially due to controlled release of the compound. nih.govtandfonline.com The protective activity was assessed through macroscopical scores, histopathological changes, and examination of inflammatory markers like tumor necrosis factor-α (TNF-α) and oxidative stress indicators. nih.govtandfonline.com

Research on Alkaline Corneal Burns

This compound has shown promise in research concerning the treatment of alkaline corneal burns. wikipedia.orgdntb.gov.uaresearchgate.netexlibrisgroup.com Alkaline burns to the cornea can lead to significant loss of corneal transparency. dntb.gov.uaresearchgate.net Studies utilizing a rat model of corneal alkaline burn have investigated the effects of topical application of an ophthalmic this compound solution. dntb.gov.uaresearchgate.netexlibrisgroup.com this compound was found to suppress inflammatory cell infiltration at the wound site, specifically reducing macrophage infiltration in the early phase and neutrophil infiltration in the late phase. dntb.gov.uaresearchgate.netexlibrisgroup.com This protective activity is thought to be mediated, in part, by the inhibition of the high-mobility group box 1-receptor for advanced glycation end products (HMGB1-RAGE) pathway. dntb.gov.uaresearchgate.net

Beyond its anti-inflammatory effects, this compound also inhibited neovascularization and myofibroblast development in the late phase of healing in the rat model. dntb.gov.uaresearchgate.netexlibrisgroup.com Furthermore, this compound effectively inhibited the expression of interleukin-1β (IL-1β) in the injured cornea and reduced scar formation by decreasing the expression of type III collagen. dntb.gov.uaresearchgate.netexlibrisgroup.com These findings suggest that this compound may offer a novel therapeutic strategy for corneal wounds resulting from alkaline burns, providing both anti-inflammatory effects and the prevention of neovascularization and fibrosis. dntb.gov.uaresearchgate.netexlibrisgroup.com

Table 3: Effects of this compound in a Rat Alkaline Corneal Burn Model

| Observed Effect | Mechanism/Associated Finding |

| Suppressed inflammatory cell infiltration | Reduced macrophage (early phase) and neutrophil (late phase) infiltration; Inhibition of HMGB1-RAGE pathway dntb.gov.uaresearchgate.netexlibrisgroup.com |

| Inhibited neovascularization and myofibroblast development | Observed in the late phase of healing dntb.gov.uaresearchgate.netexlibrisgroup.com |

| Reduced scar formation | Decreased expression of type III collagen dntb.gov.uaresearchgate.netexlibrisgroup.com |

| Inhibited Interleukin-1β expression | Observed in the injured cornea dntb.gov.uaresearchgate.netexlibrisgroup.com |

Drug Interactions and Mechanistic Insights

Interactions Affecting Trimebutine's Pharmacokinetics

Pharmacokinetic interactions can alter the absorption, distribution, metabolism, or excretion of This compound (B1183), thereby affecting its plasma concentration and duration of action. This compound undergoes extensive hepatic first-pass metabolism, primarily yielding N-desmethylthis compound (northis compound), which also possesses pharmacological activity. nih.gov Further metabolism can occur, leading to other desmethylated metabolites and subsequent hydrolysis products. nih.gov this compound is also susceptible to sulfate (B86663) and/or glucuronic acid conjugation. nih.gov

Studies suggest that this compound may have inhibitory effects on cytochrome P450 (CYP) enzymes, particularly CYP3A4. jst.go.jpnih.govresearchgate.net In vitro studies have shown that this compound can markedly inhibit CYP3A4 activity with a competitive inhibitory property. jst.go.jpnih.govresearchgate.net The inhibition constant (Ki) for this compound on CYP3A4 has been reported as 6.56 µM. jst.go.jpnih.govresearchgate.net This suggests a potential for this compound to influence the metabolism of other drugs that are substrates of CYP3A4. Conversely, certain drugs may also affect the metabolism of this compound. For instance, the metabolism of this compound can potentially be decreased when combined with inhibitors of CYP enzymes, such as amprenavir (B1666020) or atazanavir. drugbank.com Conversely, inducers of metabolism, such as amobarbital, may potentially increase the metabolism of this compound. drugbank.com

Some medications may also affect the excretion rate of this compound. For example, amphetamine, amoxicillin, amrinone, and budesonide (B1683875) may decrease the excretion rate of this compound, potentially leading to higher serum levels. drugbank.com Conversely, bromotheophylline may increase the excretion rate of this compound, potentially resulting in lower serum levels and reduced efficacy. drugbank.com

Interactions with Anesthetic Agents (e.g., d-tubocurarine)

This compound has been shown in animal studies to increase the duration of anesthesia induced by d-tubocurarine. aapharma.cahres.ca D-tubocurarine is a non-depolarizing neuromuscular blocking agent that acts by competitively antagonizing acetylcholine (B1216132) receptors at the neuromuscular junction. nih.govdrugbank.com While the precise mechanism of this interaction with this compound is not extensively detailed in the provided information, it suggests that this compound may enhance the neuromuscular blocking effects of d-tubocurarine. drugbank.comdrugbank.com This potentiation could be related to this compound's own effects on ion channels or its potential, albeit weak, interactions with cholinergic systems, although its primary effects are mediated through opioid receptors and calcium/potassium channels. nih.govdrugbank.comhres.cawikipedia.org

Modulation of Anticholinergic Effects (e.g., zotepine)

This compound may potentiate the anticholinergic effects caused by certain drugs, such as zotepine (B48254). wikipedia.org Zotepine is an atypical antipsychotic with antagonistic properties at various receptors, including muscarinic acetylcholine receptors, which are responsible for anticholinergic effects. patsnap.comwikidoc.org Anticholinergic effects can include dry mouth, constipation, blurred vision, and urinary retention. patsnap.comnih.gov While this compound itself is described as having antimuscarinic effects, the potentiation of anticholinergic effects when combined with agents like zotepine suggests a potential additive or synergistic interaction on muscarinic receptors or downstream signaling pathways. wikipedia.orgnih.gov this compound has been reported to have affinity for muscarinic acetylcholine receptors, including M1, M2, M3, M4, and M5 subtypes. nih.gov

Effects on Calcium Channel Blockers Efficacy

This compound's mechanism of action involves the modulation of calcium channels, particularly the inhibition of voltage-gated L-type calcium channels at higher concentrations. nih.govdrugbank.comwikipedia.orgnih.gov This inhibition decreases calcium influx in smooth muscle cells, contributing to its ability to slow peristalsis. nih.govdrugbank.comwikipedia.org Given this mechanism, interactions with calcium channel blockers are plausible. Some sources indicate that this compound may decrease the therapeutic efficacy of calcium when used in combination with various calcium salts (e.g., calcium acetate, calcium chloride). drugbank.com Additionally, amlodipine (B1666008) may potentially increase the arrhythmogenic activities of this compound. drugbank.com Research indicates that this compound inhibits the voltage-dependent inward Ca2+ current in smooth muscle cells, binding preferentially to calcium channels in the inactivated state. nih.gov The affinity of this compound for calcium channels is calculated to be significantly higher in the inactivated state compared to the closed-available state. nih.gov

Interactions with Other Gastrointestinal Motility Agents (e.g., cisapride)

This compound is a gastrointestinal motility regulator with a dual function, capable of stimulating or inhibiting contractions depending on the physiological state of the muscle. nih.govdrugbank.com It acts through various mechanisms, including opioid receptor agonism and modulation of ion channels. nih.govdrugbank.comhres.cawikipedia.orgnih.gov Cisapride is another prokinetic agent that primarily acts as a serotonin (B10506) (5-HT4) receptor agonist, enhancing acetylcholine release in the myenteric plexus. medscape.comnih.govresearchgate.net While both drugs affect gastrointestinal motility, their mechanisms of action differ. Some information suggests that this compound might decrease the efficacy of cisapride. wikipedia.org This could potentially be due to opposing effects on certain pathways or receptors that regulate motility. However, other research indicates that co-administration of this compound with mosapride (B1662829), another prokinetic agent acting on 5-HT4 receptors, can produce a synergistic effect on small intestine motility. researchgate.net This highlights the complexity of interactions between different motility agents and the potential for both antagonistic and synergistic outcomes depending on the specific agents and the segment of the gastrointestinal tract involved.

Interaction with Vagus Nerve Activity Modulators (e.g., procainamide)

The vagus nerve plays a significant role in regulating gastrointestinal function. researchgate.netnih.govfrontiersin.org this compound's effects on gastrointestinal motility are mediated, in part, through its interaction with peripheral opioid receptors and the release of gastrointestinal peptides. nih.govmedscape.com There is a reported interaction where procainamide, a medication that can affect vagus nerve activity, may lead to the potentiation of vagus nerve activity inhibition by this compound. wikipedia.org This potentiation could result in a positive chronotropic effect, potentially leading to tachycardia. wikipedia.org The main active metabolite of this compound, nor-trimebutine, has been shown to decrease neuronal activation in the spinal cord and sacral parasympathetic nucleus, which are involved in vagal pathways. researchgate.net This suggests a potential influence of this compound and its metabolites on vagal signaling, which could contribute to interactions with drugs that modulate vagus nerve activity.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5573 |

| d-tubocurarine | 5750 |

| Zotepine | 5731 |

| Cisapride | 2769 |

| Procainamide | 4915 |

| Northis compound | 71784 |

| Mosapride | 60936 |

| Amlodipine | 2162 |

| Amprenavir | 131787 |

| Atazanavir | 148365 |

| Amobarbital | 2164 |

| Amphetamine | 3003 |

| Amoxicillin | 33413 |

| Amrinone | 41677 |

| Budesonide | 5281055 |

| Bromotheophylline | 248833 |

Interactive Data Table (Illustrative Example based on CYP Inhibition Data):

| Gastrointestinal Drug | CYP3A4 Inhibition Ki (µM) | Inhibitory Property | Potential for Drug Interaction (In Vivo) |

| This compound | 6.56 | Competitive | Yes (based on cut-off criteria) |

| Papaverine | 12.8 | Competitive | Yes (based on cut-off criteria) |

| Oxethazaine | 3.08 | Competitive | Yes (based on cut-off criteria) |

Note: This table is an illustrative example based on findings regarding CYP3A4 inhibition by certain gastrointestinal drugs, including this compound. jst.go.jpnih.govresearchgate.net The potential for in vivo interaction is predicted based on exceeding cut-off criteria in the referenced studies, but clinical significance requires further confirmation.

Preclinical and Translational Research Methodologies

In vitro Studies on Smooth Muscle Preparations